molecular formula C14H10N2O2 B025161 7-Methylphenazine-1-carboxylic acid CAS No. 103942-88-7

7-Methylphenazine-1-carboxylic acid

Cat. No. B025161
CAS RN: 103942-88-7
M. Wt: 238.24 g/mol
InChI Key: YOZYLUDVFLLAAY-UHFFFAOYSA-N
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Description

7-Methylphenazine-1-carboxylic acid is a carboxylic acid derivative of phenazine . It has a molecular formula of C14H10N2O2 and a molecular weight of 238.24 g/mol .


Synthesis Analysis

Phenazines, including 7-Methylphenazine-1-carboxylic acid, can be synthesized through various methods. The most common approaches include the Wohl–Aue method, Beirut method, condensation of 1,2-diaminobenzenes with 2C-units, reductive cyclization of diphenylamines, oxidative cyclization of 1,2-diaminobenzene/diphenylamines, Pd-catalyzed N-arylation, and multicomponent approaches .


Chemical Reactions Analysis

Phenazine-1-carboxylic acids are known to exhibit a diverse range of biological properties. They are synthesized by bacterial genera such as Pseudomonas, Burkholderia, Brevibacterium, Streptomyces, etc . The reaction is catalyzed by PhzE, an enzyme related to anthranilate synthases .

Scientific Research Applications

Agricultural Biocontrol Agent

7-Methylphenazine-1-carboxylic acid has been identified as a potent biocontrol agent in agriculture. It is produced by certain strains of Pseudomonas and acts against a wide range of plant pathogens. Its mode of action includes the disruption of cell membranes in fungi and bacteria, leading to their death . This compound is particularly effective in controlling root and seedling diseases caused by soil-borne pathogens.

Antitumor Activity

Research has shown that phenazine derivatives exhibit significant antitumor activity. They work by intercalating into DNA and disrupting cellular processes, leading to apoptosis in cancer cells. The specific mechanisms by which 7-Methylphenazine-1-carboxylic acid exerts its antitumor effects are still under investigation, but it holds promise as a chemotherapeutic agent .

Antibacterial Properties

7-Methylphenazine-1-carboxylic acid also possesses antibacterial properties, making it a candidate for treating bacterial infections. It has been found to be effective against a variety of bacterial strains, including those that are resistant to traditional antibiotics. Its ability to penetrate bacterial biofilms enhances its potential as a therapeutic agent .

Antifungal Applications

The compound’s antifungal properties are well-documented, with studies showing its effectiveness against several fungal pathogens. It disrupts the integrity of fungal cell walls and inhibits spore germination, which is crucial for preventing the spread of fungal diseases in crops .

Industrial Microbial Metabolism

In industrial microbial metabolism, 7-Methylphenazine-1-carboxylic acid serves as a metabolic product that can be optimized for higher yields. This is particularly relevant in the context of using cost-effective minimal media for microbial fermentation, which can significantly reduce production costs while maintaining high production levels .

Enhancing Phloem Mobility in Pesticides

One innovative application involves enhancing the phloem mobility of pesticides. By conjugating 7-Methylphenazine-1-carboxylic acid with other molecules, researchers aim to improve its systemic properties, allowing for more efficient distribution within the plant system. This could lead to more effective pest control with reduced amounts of pesticide use .

Environmental Remediation

Phenazine compounds, including 7-Methylphenazine-1-carboxylic acid, have been explored for their potential in environmental remediation. They can participate in redox reactions in the soil, helping to break down pollutants and contributing to soil health. This application is still in the early stages of research but offers an exciting avenue for sustainable environmental management .

Genetic Engineering of Production Strains

The genetic engineering of strains that produce 7-Methylphenazine-1-carboxylic acid is a key area of research. By modifying the metabolic pathways in these microorganisms, scientists aim to increase the yield and efficiency of production. This not only has implications for industrial production but also for the scalability of using this compound in various applications .

Mechanism of Action

Mode of Action

As these receptors have a role as a major mediator of inflammation and/or a role for prostanoid signaling in activity-dependent plasticity, the symptoms of pain are temporarily reduced .

Biochemical Pathways

. This suggests that 7-MPCA might also be involved in similar biochemical pathways.

Result of Action

Additional evidence indicated that reactive oxygen species generation preceded PCA-induced microbe and cancer cell death . This suggests that 7-MPCA might have similar effects.

Action Environment

. This suggests that the action of 7-MPCA might also be influenced by similar environmental factors.

Safety and Hazards

The safety data sheet for 7-Methylphenazine-1-carboxylic acid suggests several precautionary measures. These include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding contact with eyes, skin, or clothing, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

7-methylphenazine-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c1-8-5-6-10-12(7-8)15-11-4-2-3-9(14(17)18)13(11)16-10/h2-7H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOZYLUDVFLLAAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC3=CC=CC(=C3N=C2C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70549577
Record name 7-Methylphenazine-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70549577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methylphenazine-1-carboxylic acid

CAS RN

103942-88-7
Record name 7-Methylphenazine-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70549577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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